The synthesis of SGC6870N involves several key steps that typically include the formation of the thiophene ring and subsequent modifications to achieve the desired functional groups. While specific synthetic routes are not detailed in the available literature, compounds of this nature are usually synthesized through multi-step organic reactions involving halogenation, carbonylation, and amination processes. The technical details would likely encompass:
The molecular structure of SGC6870N can be represented as follows:
SGC6870N primarily serves as a negative control in experimental setups involving protein arginine methyltransferase 6 (PRMT6). Its chemical reactivity profile is characterized by:
The mechanism of action for SGC6870N is primarily based on its role as an inactive control. It does not exhibit activity against PRMT6, thus serving to validate findings obtained with the active enantiomer (SGC6870). This allows researchers to confirm that observed effects in their experiments are specifically due to the active compound rather than nonspecific interactions.
SGC6870N finds its primary application in scientific research as a negative control in studies evaluating the effects of PRMT6 inhibitors. Its use allows researchers to:
The Structural Genomics Consortium (SGC) establishes rigorous criteria for chemical probes—potent, selective inhibitors (>30-fold selectivity over related targets) with demonstrated cellular activity (≤1 µM). Within this framework, SGC6870N is designated as the negative control for the PRMT6-targeting probe SGC6870 (the active (R)-enantiomer). This pairing adheres to SGC’s requirement for inactive analogs to validate target-specific effects, minimizing misinterpretation from off-target interactions or assay artifacts [1] [8].
SGC6870N is the (S)-enantiomer of the benzodiazepine-based compound targeting PRMT6. Key identifiers include:
Structural features comprise a chiral benzodiazepine core linked to 5-bromothiophene and 3,5-dimethylphenyl groups. Its stereochemistry at the C5 position dictates inactivity: the (S)-configuration disrupts optimal binding to PRMT6’s allosteric site, unlike the active (R)-enantiomer (SGC6870) [2] [8].
Table 1: Physicochemical Properties of SGC6870N
Property | Value |
---|---|
Purity | ≥98% (HPLC) [1] [5] |
Optical Rotation ([α]D) | -265° to -295° (c=0.5 in MeOH) [5] |
Solubility in DMSO | 100 mM (46.94 mg/mL) [1] |
Storage Conditions | -20°C (solid); -80°C (solutions) [5] |
CAS Registry Number | 2561471-15-4 [1] |
SGC6870N is biologically inert against PRMT6 (IC₅₀ >50 µM), contrasting sharply with SGC6870’s potency (IC₅₀ = 77 ± 6 nM). This inertness enables critical experimental applications:
Table 2: Functional Comparison of SGC6870N and SGC6870
Parameter | SGC6870N ((S)-enantiomer) | SGC6870 ((R)-enantiomer) |
---|---|---|
PRMT6 Inhibition (IC₅₀) | >50 µM [2] | 77 ± 6 nM [2] [8] |
Cellular Activity | None observed | IC₅₀ = 0.8 µM (H3R2me2a) [8] |
Selectivity | No inhibition across 33 methyltransferases [2] | >100-fold selective for PRMT6 [2] [4] |
Binding Mechanism | No binding to allosteric site | Induces loop conformation for allosteric inhibition [6] |
The discovery of SGC6870/SGC6870N exemplifies a strategic shift toward enantiomer pairs in chemical probe development:
CAS No.: 3724-64-9
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7